N-(3-chloro-4-cyanophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a carboxamide group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Substitution Reactions: Introduction of the 3-chloro-4-cyanophenyl and 3,4-dimethylphenyl groups can be done via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrile and carboxamide groups suggests possible interactions with biological macromolecules.
Medicine
Medicinally, N-(3-chloro-4-cyanophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which N-(3-chloro-4-cyanophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitrile and carboxamide groups could form hydrogen bonds or other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-cyanophenyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the dimethyl substitution on the phenyl ring.
N-(3-chloro-4-cyanophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-(3-chloro-4-cyanophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups and substitutions, which can influence its reactivity and interactions
Properties
Molecular Formula |
C20H18ClN3O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2/c1-12-3-6-17(7-13(12)2)24-11-15(8-19(24)25)20(26)23-16-5-4-14(10-22)18(21)9-16/h3-7,9,15H,8,11H2,1-2H3,(H,23,26) |
InChI Key |
OCGKCBSBFIUNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C#N)Cl)C |
Origin of Product |
United States |
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